molecular formula C7H7NO4 B11914867 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

Cat. No.: B11914867
M. Wt: 169.13 g/mol
InChI Key: AVGNCOSLAYRPJT-UHFFFAOYSA-N
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Description

Physicochemical Properties and Their Implications

The oxetane (B1205548) ring is characterized by its small size, high polarity, and distinct three-dimensionality. nih.gov The presence of an electronegative oxygen atom within the strained four-membered ring imparts a significant dipole moment and a powerful inductive electron-withdrawing effect. nih.govacs.org This polarity can be strategically employed to increase steric bulk in a targeted manner without a concomitant increase in lipophilicity, a common challenge in drug design. nih.govcore.ac.uk The puckered conformation of the oxetane ring, with C-O-C and C-C-C bond angles of approximately 90.2° and 84.8° respectively, contributes to a non-flat molecular geometry. acs.org This increased three-dimensionality can lead to improved aqueous solubility and allow for exploration of previously inaccessible chemical space. nih.gov

Role as a Bioisostere

One of the most powerful applications of the oxetane motif is its use as a bioisostere for other common functional groups, most notably gem-dimethyl and carbonyl groups. nih.govacs.org Replacing a gem-dimethyl group with an oxetane can block metabolically labile C-H bonds without the undesirable increase in lipophilicity associated with the former. acs.org As a carbonyl surrogate, oxetanes can offer improved metabolic stability while maintaining similar hydrogen bonding capabilities and dipole moments. acs.org Furthermore, derivatives such as oxetanols have been investigated as potential bioisosteres for carboxylic acids. nih.gov

Impact on Metabolic Stability and Solubility

The introduction of an oxetane ring can have a significant and often positive impact on a molecule's metabolic stability and aqueous solubility. sonar.chacs.orgnih.gov By replacing metabolically susceptible groups, oxetanes can enhance a compound's resistance to degradation by metabolic enzymes. acs.orgresearchgate.net The stability of the oxetane ring itself is influenced by its substitution pattern, with 3,3-disubstituted oxetanes being particularly robust. nih.gov

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-(oxetan-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO4/c9-7(10)6-1-5(8-12-6)4-2-11-3-4/h1,4H,2-3H2,(H,9,10)

InChI Key

AVGNCOSLAYRPJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Isoxazole (B147169) Ring System Construction

Conventional methods for the synthesis of isoxazoles often rely on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). A notable route for preparing 5-carboxyisoxazoles involves the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine in an acidic medium. nih.gov Another widely used and convenient one-pot, three-step procedure is the copper(I)-catalyzed cycloaddition between terminal acetylenes and nitrile oxides generated in situ. nih.govorganic-chemistry.org This method is highly regioselective and efficient for producing 3,5-disubstituted isoxazoles. organic-chemistry.org Additionally, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and analyzed for their biological activities. nih.gov

Starting MaterialsReagentsProductKey Features
β-Alkoxyvinyl trichloromethyl ketonesHydroxylamine, HCl or H₂SO₄5-CarboxyisoxazolesCyclocondensation reaction. nih.gov
Terminal acetylenes, AldoximesCopper(I) catalyst, Base3,5-Disubstituted isoxazolesOne-pot, in situ nitrile oxide generation, high regioselectivity. nih.govorganic-chemistry.org

Recent advancements have introduced novel isomerization strategies to access specific isoxazole regioisomers. A significant development is the synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process. nih.govresearchgate.net This method utilizes an iron(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles. nih.govresearchgate.net When conducted at 105 °C in dioxane, this reaction yields isoxazole-4-carboxylic esters and amides in good yields. nih.govresearchgate.net

Under milder conditions (MeCN, 50 °C), the reaction can be controlled to isolate transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. nih.govresearchgate.net These azirines can then be selectively converted into isoxazole-4-carboxylates under catalytic conditions or to oxazole-4-carboxylates via non-catalytic thermolysis. nih.govresearchgate.net This controlled isomerization provides a sophisticated pathway to otherwise difficult-to-access isoxazole-4-carboxylic acid derivatives. nih.govresearchgate.net A patented method also describes a high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acid starting from 3-substituted-3-oxopropionate. google.com

Starting MaterialCatalyst/ConditionsProductKey Features
4-Acyl-5-methoxy/5-aminoisoxazolesFe(II), Dioxane, 105 °CIsoxazole-4-carboxylic esters/amidesDomino isoxazole-isoxazole isomerization. nih.govresearchgate.net
4-Acyl-5-methoxyisoxazolesFe(II), MeCN, 50 °C2-Acyl-2-(methoxycarbonyl)-2H-azirinesIsolation of transient intermediates. nih.govresearchgate.net
2-Acyl-2-(methoxycarbonyl)-2H-azirinesDioxane, 105 °C or o-dichlorobenzene, 170 °CIsoxazoles or OxazolesControlled isomerization to different heterocycles. nih.govresearchgate.net

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, stands as the most prevalent and versatile method for constructing the isoxazole ring. rsc.org This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.orgnih.gov This approach is highly valued for its efficiency and is often referred to as 'Click Chemistry'. rsc.org

The nitrile oxides are usually generated in situ from aldoximes using oxidizing agents like sodium hypochlorite (B82951) or from hydroximinoyl chlorides with a base. rsc.orgmdpi.com The reaction can be performed under various conditions, including metal-catalyzed (e.g., copper) and metal-free systems, and can be accelerated by microwave irradiation. organic-chemistry.orgrsc.org Intramolecular versions of this cycloaddition, where the nitrile oxide and alkyne are part of the same molecule, are also powerful strategies, as they can simultaneously form two rings. mdpi.com Solid-phase synthesis methodologies using resin-bound alkynes have also been developed to create libraries of isoxazole derivatives. nih.gov

A critical aspect of isoxazole synthesis via [3+2] cycloaddition is controlling the regioselectivity, which dictates the substitution pattern of the resulting ring. In the reaction between a nitrile oxide and a terminal alkyne, two regioisomers can potentially form: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Under conventional conditions, the reaction is highly regioselective, predominantly yielding the 3,5-disubstituted isomer due to a combination of steric and electronic factors. organic-chemistry.orgmdpi.com However, achieving a 3,4-disubstituted pattern can be challenging. mdpi.com The regiochemical outcome can be influenced by several factors, including the choice of solvent, the presence of additives like pyridine, and the use of Lewis acids such as BF₃·OEt₂. rsc.orgnih.gov For instance, studies on the cyclocondensation of β-enamino diketones with hydroxylamine have shown that varying these conditions allows for the regioselective synthesis of different isoxazole isomers. rsc.orgnih.gov Specific strategies, such as using vinylphosphonates with a leaving group, have been developed to control the regioselectivity and obtain 3,4-disubstituted isoxazoles. rsc.org

Synthetic Pathways to the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility without adding lipophilicity. doi.orgacs.org The synthesis of 3,3-disubstituted oxetanes is particularly relevant for the target compound.

The synthesis of 3,3-disubstituted oxetanes often involves the intramolecular cyclization of a suitably functionalized acyclic precursor. acs.org A common and scalable starting material for these building blocks is oxetan-3-one. chemrxiv.org From oxetan-3-one, a variety of transformations can be performed. For example, the Strecker synthesis can introduce a cyano and an amino group at the 3-position, paving the way for oxetane amino acids. chemrxiv.org

Another established route starts from dihydroxyacetone dimer, which can be converted in four steps to oxetan-3-one. acs.org Furthermore, 3,3-disubstituted oxetanols can act as precursors to oxetane carbocations, enabling reactions like Lewis acid-catalyzed Friedel-Crafts alkylations with arenes to form 3-aryl-3-hydroxyalkyloxetanes. doi.org Subsequent oxidative cleavage can then yield 3-aryl-3-carboxylic acid oxetane building blocks. doi.org Researchers have dedicated significant effort to developing robust synthetic protocols for these valuable building blocks, with some methods optimized for kilogram-scale production. rsc.org

PrecursorReaction TypeProductSignificance
Oxetan-3-oneStrecker Synthesis3-Amino-3-cyanooxetane derivativesAccess to oxetane amino acids. chemrxiv.org
Dihydroxyacetone dimerMulti-step synthesisOxetan-3-oneScalable route to a key intermediate. acs.org
OxetanolsFriedel-Crafts Alkylation3-Aryl-3-hydroxyalkyloxetanesFormation of C-C bonds at the 3-position. doi.org
3-Aryl-furan-substituted oxetanesOxidative Cleavage3-Aryl-3-carboxylic acid oxetanesAccess to carboxylic acid functionalized building blocks. doi.org

Homologation Strategies for Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate

Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, are crucial for accessing key oxetane building blocks. wikipedia.org However, the inherent strain and sensitivity of the oxetane ring to harsh reaction conditions, such as strongly oxidative, basic, or acidic environments, present significant synthetic challenges. researchgate.net

A multi-step, telescoped procedure has been developed to prepare oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate from readily available starting materials. researchgate.net Classical homologation methods applied to oxetane-3-one proved difficult due to the ring's sensitivity. researchgate.net A milder sequence was therefore devised, involving key steps like a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and subsequent oxidative cleavage. researchgate.net This approach circumvents the use of harsh reagents that could lead to the decomposition of the oxetane ring. Although methyl oxetane-3-carboxylate is commercially available, this published procedure represents a key development in its accessible synthesis. researchgate.netnih.govsigmaaldrich.com

The Wittig reaction using methoxymethylenetriphenylphosphine is another example of a homologation reaction that can be used to convert an aldehyde into a homologous aldehyde, providing a potential route to extend the carbon chain of oxetane-3-carboxaldehyde. wikipedia.orgmcmaster.ca

Aza-Michael Addition for Oxetane Amino Acid Derivatives

The aza-Michael addition is a powerful C-N bond-forming reaction that has been effectively utilized to synthesize novel amino acid derivatives containing an oxetane ring. mdpi.comrsc.org This strategy typically involves the reaction of an α,β-unsaturated ester, such as methyl 2-(oxetan-3-ylidene)acetate, with various amines. mdpi.com

The synthesis of the key precursor, methyl 2-(oxetan-3-ylidene)acetate, can be achieved from oxetan-3-one through a Horner-Wadsworth-Emmons reaction with methyl 2-(dimethoxyphosphoryl)acetate. mdpi.com Subsequent aza-Michael addition of various heterocyclic amines to this α,β-unsaturated ester furnishes the desired oxetane amino acid derivatives. mdpi.com For instance, the reaction with 4-(Boc-amino)- and 4-(Boc-aminomethyl)piperidines has been shown to proceed under mild conditions to yield the corresponding adducts. mdpi.com The structures of these newly synthesized oxetane derivatives are typically confirmed by NMR spectroscopy. mdpi.com

This methodology provides a versatile and efficient route to a range of functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds, which are valuable building blocks for more complex molecules. bohrium.comresearchgate.net

Late-Stage Introduction of Oxetane Rings in Synthetic Sequences

The introduction of an oxetane ring at a late stage in a synthetic sequence is a valuable strategy in medicinal chemistry. nih.govnih.gov This approach allows for the modification of lead compounds to improve their pharmacokinetic properties, such as solubility, metabolic stability, and lipophilicity, without requiring a complete redesign of the synthetic route. nih.gov

Several methods have been developed for the late-stage installation of oxetane rings. One such method involves the C–H functionalization of alcohols, which provides a new synthetic disconnection for accessing oxetanes from readily available alcohol substrates. nih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules, including steroids like pregnenolone (B344588) and testosterone, demonstrating its broad applicability. nih.gov Another established method is the Paternò-Büchi [2+2] photocycloaddition between an alkene and a carbonyl compound, though it can be limited by selectivity issues. nih.govmagtech.com.cn

The ability to introduce the oxetane moiety towards the end of a synthesis is particularly advantageous as it minimizes the exposure of the strained ring to potentially harsh reaction conditions that might be required in earlier steps. nih.gov

Coupling and Derivatization of Isoxazole and Oxetane Fragments

Once the individual isoxazole and oxetane building blocks are in hand, they can be coupled and further derivatized to generate the target hybrid molecules.

Esterification and Amidation Reactions for Carboxylic Acid Functionalization

The carboxylic acid group of isoxazole-5-carboxylic acids is a versatile handle for derivatization through esterification and amidation reactions. libretexts.org These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and strategies such as using an excess of the alcohol or removing water as it is formed can be employed to drive the reaction to completion. libretexts.org

Amidation involves the coupling of the carboxylic acid with an amine. This reaction is often facilitated by the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net For example, a series of isoxazole-carboxamide derivatives have been synthesized by coupling 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives using EDC and dimethylaminopyridine (DMAP). nih.gov

General Procedures for Synthesis of Hybrid Scaffolds

The synthesis of hybrid scaffolds incorporating both isoxazole and oxetane moieties generally involves a multi-step sequence. A common approach begins with the synthesis of a substituted isoxazole carboxylic acid. For instance, 3-substituted-4-isoxazole carboxylic acids can be prepared from 3-substituted-3-oxopropionates through a series of steps including cyclization with hydroxylamine, acetalization, and subsequent hydrolysis and ring-closing. google.com

The resulting isoxazole carboxylic acid can then be coupled with an oxetane-containing fragment. For example, an oxetane-containing amine could be coupled to the isoxazole carboxylic acid via an amidation reaction, as described in the previous section. Alternatively, an isoxazole fragment could be coupled with an oxetane building block through other cross-coupling reactions, such as the Suzuki-Miyaura coupling, if appropriate functional groups are present on each fragment. researchgate.netnih.gov

The specific reaction conditions and strategies employed will depend on the nature of the substituents on both the isoxazole and oxetane rings and the desired final structure of the hybrid molecule.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, HRMS, X-ray Diffraction)

The unambiguous determination of the structure of novel 3-(oxetan-3-yl)isoxazole-5-carboxylic acid derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. ipb.pt

¹H NMR provides information about the chemical environment and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons on the oxetane and isoxazole rings are characteristic and can be used to confirm their presence and substitution pattern. mdpi.commdpi.com

¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com

2D NMR techniques , such as COSY, HSQC, and HMBC, are used to establish correlations between protons and carbons, which helps to piece together the complete structure of the molecule. researchgate.net NOESY experiments can be used to determine the relative stereochemistry of substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn allows for the determination of its elemental composition. nih.gov This is a crucial step in confirming that the desired product has been formed.

X-ray Diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. illinois.eduresearchgate.net While obtaining suitable crystals can be a challenge, the resulting crystal structure provides an unambiguous three-dimensional representation of the molecule. researchgate.net

Together, these techniques provide a comprehensive characterization of the synthesized compounds, ensuring their structural integrity and purity. bohrium.comnih.govnih.gov

Medicinal Chemistry Principles and Structure Activity Relationship Sar Studies

Role of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid as a Chemical Scaffold

The unique architecture of this compound makes it a valuable entity in the design and discovery of new therapeutic agents. Its structure is a composite of a fragment with favorable physicochemical properties and a common pharmacophoric element.

While this compound is not extensively documented as a lead compound itself, its constituent parts are highly relevant in ligand design. The isoxazole-5-carboxylic acid moiety is a recognized pharmacophore in medicinal chemistry. For instance, isoxazole (B147169) derivatives are investigated for a range of biological activities, and the carboxylic acid group is a common feature for establishing key interactions with biological targets. The compound can be viewed as a decorated fragment, where the oxetane (B1205548) unit provides a vector for growth and property modulation. The incorporation of an oxetane ring into a molecule can contribute to increased potency and improved aqueous solubility. nih.gov In one instance of fragment optimization, the addition of an oxetane moiety to a lead compound resulted in a dramatic increase in potency against the AXL receptor tyrosine kinase. nih.gov Therefore, a scaffold like this compound serves as an advanced building block, combining a known binding element (isoxazole carboxylic acid) with a modern design element (oxetane) to generate novel lead structures.

Fragment-based drug discovery (FBDD) relies on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into more potent leads. The oxetane ring is considered an attractive motif for FBDD. magtech.com.cn 2-(Arylsulfonyl)oxetanes, for example, have been designed specifically to fit within fragment space for screening. magtech.com.cn The compound this compound fits the profile of a desirable fragment or an elaborated version thereof. The oxetane provides a three-dimensional, polar core with a low molecular weight, while the isoxazole carboxylic acid portion can provide initial binding affinity and directionality for further chemical exploration. nih.govacs.org This combination allows for the exploration of chemical space in a controlled manner, a key principle of FBDD.

Oxetane Ring as a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical strategy in drug optimization. The oxetane ring has emerged as a valuable and modern bioisostere for several common functional groups. acs.orgnih.gov

The oxetane ring is widely recognized as a bioisosteric replacement for both carbonyl and gem-dimethyl groups. magtech.com.cnacs.orgnih.gov Pioneering studies demonstrated that replacing a gem-dimethyl group with an oxetane can block metabolically weak C-H spots without the associated increase in lipophilicity. magtech.com.cnacs.org This substitution can also lead to a significant improvement in aqueous solubility. magtech.com.cn

Compared to a carbonyl group, the oxetane motif offers greater metabolic stability. nih.gov Carbonyls can be susceptible to enzymatic attack and can lead to the epimerization of adjacent stereocenters, liabilities that are generally avoided with the more stable oxetane ring. acs.orgchigroup.site The 3,3-disubstituted oxetane, in particular, has been validated as a surrogate for carbonyl functionality. nih.govacs.org While having a larger molar volume than a carbonyl, the oxetane introduces bulk without a proportional increase in lipophilicity. illinois.edu

Table 1: Comparison of Oxetane as a Bioisostere for Carbonyl and Gem-Dimethyl Groups

Propertygem-Dimethyl GroupCarbonyl GroupOxetane Ring
Primary Function Steric bulk, blocking metabolismH-bond acceptor, polar interactionsSteric bulk, H-bond acceptor, metabolic stability
Lipophilicity (LogP) Increases lipophilicityGenerally hydrophilicLess lipophilic than gem-dimethyl chigroup.site
Metabolic Stability Can be metabolically stablePotential site of reduction/hydrolysis acs.orgGenerally high metabolic stability magtech.com.cnchigroup.site
Aqueous Solubility LowModerate to highGenerally improves solubility vs. gem-dimethyl magtech.com.cn
Geometry TetrahedralTrigonal planarPuckered, 3-dimensional nih.govnih.gov

The oxetane ring significantly influences a molecule's electronic properties. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor. nih.govacs.org Its hydrogen-bond accepting ability is comparable to that of ketones and esters and superior to other cyclic ethers like tetrahydrofuran. nih.govacs.org Only amides and ureas are considered stronger carbonyl-based hydrogen bond acceptors. nih.gov

The oxetane oxygen has a similar capacity to accept a hydrogen bond as a carbonyl oxygen. chigroup.site This allows the oxetane to mimic the key interactions of a carbonyl group within a protein binding site while offering improved physicochemical and metabolic properties. nih.govacs.org The electronegative oxygen atom also exerts a powerful inductive electron-withdrawing effect, which can reduce the basicity of nearby amine groups. nih.gov

The incorporation of an oxetane ring imparts significant three-dimensionality to a molecule. nih.govacs.org Unlike the planar carbonyl group or the freely rotating gem-dimethyl group, the oxetane ring has a puckered conformation. illinois.eduutexas.edu This inherent non-planarity can act as a "conformational lock," rigidifying the structure of a molecule. magtech.com.cnacs.org This is exemplified in the natural product paclitaxel, where the oxetane ring is believed to constrain the conformation of the larger structure. magtech.com.cnillinois.edu

By replacing a flexible linker with a more rigid oxetane, medicinal chemists can reduce the entropic penalty of binding to a target protein. The defined three-dimensional structure of the oxetane can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity. Substitution on the oxetane ring, particularly at the 3-position, can further influence the degree of puckering and the conformational preferences of the entire molecule. illinois.eduutexas.edu

Carboxylic Acid Bioisosterism in Compound Design

Rationale for Carboxylate Bioisosterism in Drug Design

The carboxylic acid functional group is a cornerstone in the pharmacophore of numerous therapeutic agents, with over 450 drugs containing this moiety marketed globally. nih.govucc.ie Its prevalence is due to its acidity and its capacity to form potent electrostatic and hydrogen bond interactions, which are often critical for drug-target binding. nih.gov However, the presence of a carboxylic acid can also introduce significant liabilities in a drug candidate. nih.govugent.be

One major challenge is the limited ability of the negatively charged carboxylate to passively diffuse across biological membranes, such as the blood-brain barrier. nih.govtandfonline.com This can hinder the development of drugs targeting the central nervous system. Furthermore, the carboxylic acid moiety can be susceptible to metabolic instability, particularly through glucuronidation, which has been associated with idiosyncratic drug toxicities and has led to the withdrawal of some drugs from the market. nih.govresearchgate.net

Investigation of 3-Hydroxyisoxazole as a Planar Carboxylic Acid Isostere

Among the various bioisosteres for carboxylic acids, the 3-hydroxyisoxazole moiety has been extensively utilized as a planar, acidic surrogate. nih.govnih.gov This heterocycle exhibits pKa values in the range of 4 to 5, which is comparable to that of many carboxylic acids (typically 4.2-4.4). nih.govresearchgate.net This similarity in acidity allows it to mimic the ionization state of a carboxylic acid at physiological pH, a key factor for replicating the original binding interactions.

The 3-hydroxyisoxazole ring is found in naturally occurring compounds like the N-methyl-d-aspartic acid (NMDA) receptor agonist, ibotenic acid. nih.gov Its utility has been widely demonstrated in the development of potent derivatives of neurotransmitters such as GABA and glutamate (B1630785). nih.gov For example, a number of agonists and antagonists for GABA receptors and ionotropic glutamate AMPA receptors incorporate the 3-hydroxyisoxazole scaffold. nih.gov The planarity of the 3-hydroxyisoxazole ring helps to maintain the rigid conformation often required for specific receptor-ligand interactions. nih.gov

Comparative Analysis with Other Carboxylic Acid Surrogates (e.g., Tetrazoles, Hydroxypyrazoles)

The selection of an appropriate carboxylic acid bioisostere is a critical decision in drug design, with several options available, each having distinct properties.

Tetrazoles: 5-Substituted tetrazoles are one of the most common carboxylic acid isosteres. nih.govscilit.com Their pKa values (around 4.5–4.9) closely mirror those of carboxylic acids. nih.gov Like carboxylic acids, they are planar and can participate in similar hydrogen bond interactions. nih.govcambridgemedchemconsulting.com However, tetrazoles are slightly larger than carboxylic acids, and the delocalization of the negative charge across the five-membered ring results in a different electrostatic potential and increased lipophilicity compared to the corresponding carboxylate. nih.govcambridgemedchemconsulting.com While they can form two-point interactions with amidines, similar to carboxylates, the resulting complex is less stable. nih.gov

Hydroxypyrazoles: 1-Hydroxypyrazole derivatives have also emerged as effective bioisosteric replacements for carboxylic acids. cambridgemedchemconsulting.com A key advantage of hydroxypyrazoles is their generally higher pKa values compared to both carboxylic acids and tetrazoles. cambridgemedchemconsulting.com This weaker acidity can lead to improved cell permeability and more efficient tissue penetration, which can be advantageous for certain therapeutic targets. cambridgemedchemconsulting.com

The choice between these and other surrogates, such as acylsulfonamides or hydroxamic acids, depends on a careful evaluation of multiple factors including the required acidity, size, shape, lipophilicity, and metabolic stability for a given biological target. nih.govnih.gov

BioisostereTypical pKa RangeKey CharacteristicsPotential AdvantagesPotential Disadvantages
Carboxylic Acid~4.2 - 4.4 researchgate.netPlanar, strong H-bond donor/acceptor. nih.govWell-established interactions with many targets. nih.govPoor membrane permeability, metabolic instability (glucuronidation). nih.gov
3-Hydroxyisoxazole~4 - 5 nih.govPlanar, acidic. nih.govMimics acidity and planarity of carboxylic acids. nih.govCan be susceptible to ring cleavage. nih.gov
Tetrazole~4.5 - 4.9 nih.govPlanar, more lipophilic than carboxylates. nih.govresearchgate.netImproved metabolic stability and membrane penetration. researchgate.netSlightly larger size, different electrostatic potential. nih.govcambridgemedchemconsulting.com
HydroxypyrazoleHigher than tetrazoles cambridgemedchemconsulting.comWeakly acidic. cambridgemedchemconsulting.comCan offer more efficient tissue permeation. cambridgemedchemconsulting.comWeaker acidity may not be suitable for all targets.

Structure-Activity Relationship (SAR) of this compound Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of isoxazole-containing compounds is highly sensitive to the nature and position of substituents on the isoxazole ring. nih.govnih.gov Structure-activity relationship (SAR) studies consistently demonstrate that even minor modifications can lead to significant changes in potency, selectivity, and pharmacological properties. nih.govnih.gov

For instance, in various series of isoxazole derivatives, the introduction of electron-withdrawing groups like trifluoromethyl or electron-donating groups such as methoxy (B1213986) at different positions has been shown to modulate activity. nih.govresearchgate.net The placement of substituents at the C-3 and C-5 positions of the isoxazole core is particularly crucial. Studies on different isoxazole scaffolds have shown that aryl groups at these positions can be optimized for improved biological outcomes. For example, specific substitutions on a phenyl ring at the C-3 position of an isoxazole have been linked to enhanced inhibitory activity in certain enzyme assays. researchgate.net

Furthermore, the nature of the substituent at the C-5 position can dictate the compound's mechanism of action or selectivity profile. nih.gov In some cases, the presence of an indole (B1671886) group at the C-5 position conferred selective pro-apoptotic antitumor activity, whereas moving it to the C-3 position altered this effect. nih.gov These findings underscore the importance of systematic exploration of positional isomers and a diverse range of substituents to establish a clear SAR and to optimize the desired biological activity for derivatives of this compound.

Impact of Oxetane Substitution on Modulating Biological Profiles

The incorporation of an oxetane ring into drug candidates has become an increasingly popular strategy in medicinal chemistry to fine-tune physicochemical and pharmacological properties. nih.govnih.gov The oxetane moiety is a small, polar, and three-dimensional motif that can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. nih.govacs.org

One of the primary benefits of introducing an oxetane substituent is the improvement of properties like aqueous solubility and metabolic stability without significantly increasing lipophilicity (LogD). nih.govacs.org The polar nature of the oxetane's ether oxygen can lead to better solubility, while its compact and sp³-rich character can shield metabolically vulnerable sites on a molecule. nih.govnih.gov

Carboxylic Acid Modifications and Their Biological Relevance

The carboxylic acid functional group is a common feature in many pharmacologically active molecules, often playing a crucial role in binding to biological targets through hydrogen bonding and ionic interactions. nih.gov However, the presence of a carboxylic acid can also present challenges, such as poor metabolic stability, low cell membrane permeability, and potential toxicity. nih.govucc.ie To address these limitations while preserving the desired biological activity, medicinal chemists frequently employ the strategy of replacing the carboxylic acid with a bioisostere. nih.gov A bioisostere is a chemical substituent that can mimic the steric, electronic, and physicochemical properties of the original functional group, leading to similar or improved biological and pharmacokinetic profiles. nih.gov

In the context of this compound, the carboxylic acid moiety is a prime candidate for modification to optimize the molecule's drug-like properties. The oxetane ring itself is sometimes considered a bioisosteric replacement for a carbonyl group, and 3-oxetanols have been explored as surrogates for carboxylic acids. nih.govresearchgate.net This suggests a rich field for SAR studies centered on modifying the 5-position of the isoxazole ring.

A variety of functional groups can serve as bioisosteres for carboxylic acids. These replacements can be broadly categorized into acidic and non-acidic isosteres, each offering a unique set of properties. The choice of a particular bioisostere is highly dependent on the specific biological target and the desired physicochemical properties.

Table 1: Common Acidic Bioisosteres for Carboxylic Acids

BioisostereKey FeaturesPotential Impact on Biological Activity
TetrazolePlanar, acidic (pKa similar to carboxylic acids). wiley-vch.deCan maintain or enhance binding affinity by mimicking the hydrogen bonding and ionic interactions of the carboxylate group. wiley-vch.de
HydroxyisoxazolePlanar, acidic (pKa ≈ 4-5). nih.govHas been successfully used in the development of potent analogs of neurotransmitters like GABA and glutamate. nih.gov
Sulfonic AcidNon-planar, highly acidic (pKa < 1), more polar than carboxylic acids. nih.govCan lead to potent compounds but may decrease cell permeability due to increased polarity. nih.gov
Phosphonic AcidNon-planar, highly acidic (pKa1 ≈ 1-3), more polar. nih.govHas been effective in designing analogs of neurotransmitters, often leading to increased potency and selectivity. nih.gov

Table 2: Common Non-Acidic and Weakly Acidic Bioisosteres for Carboxylic Acids

BioisostereKey FeaturesPotential Impact on Biological Activity
Oxetan-3-ol (B104164)Weakly acidic (pKa > 12), can act as a hydrogen bond donor and acceptor. nih.govresearchgate.netMay improve brain penetration due to reduced acidity and increased lipophilicity. nih.govresearchgate.net
Thietan-3-olSimilar to oxetan-3-ol, with the oxygen replaced by sulfur. nih.govCan also serve as a promising carboxylic acid surrogate with modified physicochemical properties. nih.gov
AcylsulfonamideCan mimic the hydrogen bonding pattern of a carboxylic acid.Often used to improve cell permeability and metabolic stability.
AmideStable and relatively neutral. wiley-vch.deCan provide a three-dimensional scaffold necessary for optimal binding to a target by linking different molecular fragments. wiley-vch.de

While specific research on the modification of the carboxylic acid in this compound is not extensively published, general principles from related studies on isoxazole derivatives and other heterocyclic compounds provide valuable insights.

For instance, in the development of allosteric inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the modification of substituents on an isoxazole core was explored. nih.gov While this study did not involve an oxetane group, it demonstrated that changes to the groups on the isoxazole ring could lead to a significant increase in potency. nih.gov

Furthermore, the replacement of a carboxylic acid with bioisosteres like tetrazoles or hydroxyisoxazoles has been a successful strategy in various drug discovery programs. nih.govwiley-vch.de These acidic heterocycles can effectively mimic the charge and hydrogen bonding capabilities of a carboxylic acid, often resulting in compounds with retained or even enhanced biological activity.

The use of non-acidic or weakly acidic bioisosteres, such as oxetan-3-ol, is a particularly interesting strategy. nih.govresearchgate.net Replacing the carboxylic acid of a drug candidate with an oxetan-3-ol can lead to a significant decrease in acidity and an increase in lipophilicity, which can be advantageous for compounds targeting the central nervous system where blood-brain barrier penetration is crucial. nih.govresearchgate.net

It is important to note that oxetane-carboxylic acids themselves can be prone to instability, potentially undergoing isomerization to form lactones, especially when heated. nih.gov This chemical property is a critical consideration during the synthesis, purification, and storage of this compound and its derivatives.

Biological Activity and Molecular Mechanisms in Vitro & Pre Clinical Focus

Antimicrobial Research Pathways

The isoxazole (B147169) moiety is a cornerstone in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity. researchgate.net Research into isoxazole-containing compounds has demonstrated their potential to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. researchgate.netsymc.edu.cn

Derivatives of the isoxazole class have been evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies on various isoxazole derivatives have reported significant antibacterial effects. For instance, certain isoxazole-based chalcones and dihydropyrazoles have shown potent activity. nih.govmdpi.com One study highlighted a chalcone derivative exhibiting a minimum inhibitory concentration (MIC) of 1 µg/mL against tested bacterial strains. nih.govmdpi.com Another research effort synthesized novel triazole-isoxazole hybrids, with one conjugate demonstrating a powerful antibacterial effect against Escherichia coli and Pseudomonas aeruginosa, surpassing standard antibiotics in in-vitro tests. mdpi.com These findings underscore the potential of the isoxazole scaffold as a source of new antibacterial agents. ijrrjournal.com

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound Type Bacterial Strain(s) Activity (MIC) Reference
Isoxazole-containing Chalcone Not specified 1 µg/mL nih.govmdpi.com
Triazole-Isoxazole Hybrid 7b E. coli ATCC 25922 36.4 ± 1.07 mm (inhibition zone) mdpi.com

This table presents data for structurally related isoxazole compounds to illustrate the potential of this chemical class.

The antifungal potential of isoxazole derivatives is also an active area of research. mdpi.comresearchgate.net Studies have shown that specific structural modifications to the isoxazole core can lead to significant antifungal activity. For example, isoxazole-containing dihydropyrazoles have demonstrated remarkable efficacy. nih.govmdpi.com In one study, two dihydropyrazole derivatives containing an isoxazole ring exhibited excellent antifungal activity, with one compound showing an IC50 value of 2 ± 1 µg/mL, which was superior to the standard drug fluconazole. nih.govmdpi.com These results suggest that the isoxazole framework is a promising template for the development of novel antifungal therapies. arcjournals.org

Table 2: Antifungal Activity of Selected Isoxazole-Containing Dihydropyrazoles

Compound ID Activity (IC50) Standard Drug Reference
46 2 ± 1 µg/mL Fluconazole nih.govmdpi.com

This table presents data for structurally related isoxazole compounds to illustrate the potential of this chemical class.

A significant area of investigation for isoxazole derivatives is in the field of antitubercular agents. nih.govnih.gov Derivatives of isoxazolecarboxylic acid esters, in particular, have been identified as a potent and selective class of compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Several compounds in this class show submicromolar activity against replicating Mtb, comparable to current first-line drugs. nih.gov Notably, certain derivatives also exhibit activity against nonreplicating Mtb, which is a key target for shortening treatment duration. nih.gov These compounds generally show high selectivity for Mtb and low cytotoxicity against mammalian cells. nih.gov Further research into isoxazole methyl ester-chalcone hybrids also showed strong in vitro activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.12 μg/mL for some compounds. symc.edu.cn

Anticancer Research Applications

The isoxazole scaffold is prevalent in the design of novel anticancer agents. espublisher.com Hybrids incorporating the isoxazole ring have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. nih.gov

Derivatives of isoxazole have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. In one study, a series of indole-3-isoxazole-5-carboxamide derivatives were screened against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. nih.gov Several of these compounds showed potent activity against hepatocellular carcinoma cell lines, with IC50 values in the low micromolar range. nih.gov For instance, one compound demonstrated IC50 values of 0.7 µM, 1.5 µM, and 1.4 µM against Huh7, Mahlavu, and SNU475 liver cancer cell lines, respectively. nih.gov Another study on novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives found potent cytotoxicity against A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate) cancer cell lines, with one compound showing IC50 values of less than 12 μM against all tested lines. nih.gov

Table 3: Cytotoxicity (IC50) of an Indole-Isoxazole Derivative (5a) on Hepatocellular Carcinoma Cell Lines

Cell Line IC50 (µM) Reference
Huh7 0.7 nih.gov
Mahlavu 1.5 nih.gov
SNU475 1.4 nih.gov

This table presents data for a structurally related isoxazole compound to illustrate the potential of this chemical class.

Molecular hybridization is a strategy used to develop novel compounds with enhanced biological activity, and isoxazole-containing hybrids are a prime example in cancer research. nih.gov Benzopyran-4-one-isoxazole hybrids have shown potent and selective antiproliferative activity against various cancer cell lines while being significantly less cytotoxic to normal cells. mdpi.com For example, one such hybrid compound displayed potent activity against cancer cell lines with IC50 values ranging from 3.3 to 12.92 µM, while its IC50 against normal HEK-293 cells was 222.1 µM. mdpi.com This selectivity is a crucial attribute for potential anticancer agents. The mechanism of action for some of these hybrids is thought to involve the inhibition of cancer cell proliferation and the induction of apoptosis. mdpi.com

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. The isoxazole and carboxylic acid moieties within "3-(Oxetan-3-yl)isoxazole-5-carboxylic acid" are present in numerous compounds known to inhibit various enzymes.

The L-cysteine biosynthesis pathway is crucial for many bacteria, contributing to their tolerance against antibacterial treatments and the establishment of persistent infections. nih.govnih.govnottingham.edu.my This pathway is absent in mammals, making its enzymes promising targets for novel antibacterial agents. nih.govnih.govnottingham.edu.my One key enzyme in this pathway is serine acetyltransferase (SAT), which catalyzes the rate-limiting step. nih.govnih.govnottingham.edu.my

Research into inhibitors of Salmonella typhimurium serine acetyltransferase (StSAT) has identified several isoxazole-3-carboxylic acid derivatives as potent inhibitors. nih.govnih.gov A study highlighted a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which demonstrated significant inhibitory activity. The presence of the carboxylic acid functional group, or its ester and amide derivatives, was generally important for maintaining inhibitory activity against the enzyme. nih.gov This suggests that the isoxazole-carboxylic acid scaffold, a core feature of "this compound," is a viable starting point for developing SAT inhibitors.

Inhibitory Activity of Isoxazole Derivatives against S. typhimurium Serine Acetyltransferase (StSAT)
CompoundModificationIC₅₀ (µM)
Compound 18Carboxylic acid derivative2.6
Compound 19Ester derivative7.3
Compound 10Amide derivative9
Compound 20Carboxylic acid derivative11
Compound 9Lacks carboxylic functionality12
Compound 13Amide derivative16.3
Compound 17Carboxylic acid derivative21

Bacterial bioenergetics, particularly the enzyme ATP synthase, represents an underexplored but highly promising target for new antibiotics. nih.govnih.govchemistryviews.org This enzyme is critical for cellular energy production and is essential for the survival of many pathogenic bacteria, including drug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.govchemistryviews.org

Studies have focused on quinoline-based derivatives as inhibitors of bacterial ATP synthase. nih.govnih.gov These compounds are known to bind to the c-ring of the enzyme, halting its rotary mechanism and depleting the cell of ATP, which leads to cell death. nih.govnih.gov While research has primarily centered on the quinoline scaffold, the incorporation of novel substituents, such as oxetane (B1205548) rings, is a key strategy in medicinal chemistry to improve properties like potency and selectivity. The development of oxetanyl-quinoline derivatives could offer a promising avenue for creating potent and selective inhibitors of bacterial ATP synthase, potentially addressing the growing threat of multidrug-resistant bacteria. chemistryviews.org

The isoxazole ring is a versatile scaffold found in a variety of compounds with a wide range of biological activities, including the inhibition of several different enzymes. researchgate.netrsc.orgnih.gov This suggests that compounds containing this heterocycle, such as "this compound," could potentially modulate multiple enzymatic pathways.

Xanthine Oxidase (XO) Inhibition : XO is a key enzyme in purine metabolism that produces uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. nih.gov Several studies have demonstrated that isoxazole-3-carboxylic acid derivatives are potent inhibitors of XO. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids showed significantly higher inhibitory activity than the conventional drug allopurinol. nih.gov Another study on 5-phenylisoxazole-3-carboxylic acid derivatives also reported potent XO inhibition in the micromolar to submicromolar range. nih.gov

Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. researchgate.net Research has shown that certain isoxazole derivatives can act as tyrosinase inhibitors, with activity dependent on the specific substitutions on the isoxazole ring. researchgate.net

Leukotriene Biosynthesis Inhibition : Leukotrienes are inflammatory mediators, and their inhibition is a target for anti-inflammatory drugs. A class of 4,5-diarylisoxazol-3-carboxylic acids has been identified as potent inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov

Receptor Modulation and Neuroactive Properties

In addition to enzyme inhibition, the structural motifs of "this compound" suggest potential interactions with neurotransmitter receptors, particularly those in the central nervous system.

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission in the brain and play a key role in synaptic plasticity, learning, and memory. nih.govfrontiersin.orgnih.gov Dysfunction of NMDA receptors has been implicated in a variety of psychiatric and neurological disorders, including schizophrenia and depression. frontiersin.orgfrontiersin.org

The activity of NMDA receptors is modulated by the binding of both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine or D-serine. nih.gov The glycine-binding site on the GluN1 subunit of the receptor is a major target for therapeutic intervention. frontiersin.orgnih.gov The development of compounds that can modulate this site is an active area of research.

While specific studies on "this compound" are not available, the design of novel amino acid analogues is a key strategy for targeting NMDA receptors. The incorporation of rigid ring structures, such as an oxetane ring, into amino acid scaffolds can introduce conformational constraints that may lead to higher affinity and selectivity for specific receptor subtypes. Such oxetane amino acid analogues could potentially act as agonists, antagonists, or allosteric modulators of NMDA receptor activity, offering a nuanced approach to treating neurological and psychiatric conditions. nih.gov

The neuroactive potential of the isoxazole ring is well-established through naturally occurring compounds like ibotenic acid, which is found in Amanita muscaria mushrooms. researchgate.netnih.gov Ibotenic acid is a potent agonist for NMDA glutamate receptors. It also serves as a precursor to muscimol, a powerful and selective agonist for GABA-A receptors. nih.gov

The pharmacological profile of ibotenic acid and its derivatives highlights the capacity of the isoxazole scaffold to interact with key neurotransmitter systems in the brain. nih.gov This provides a strong rationale for investigating the neuroactive properties of other novel isoxazole-containing compounds. The specific substitutions on the isoxazole ring are critical in determining the compound's receptor target and its functional effect (e.g., agonist versus antagonist).

Anti-Inflammatory Potential

The isoxazole scaffold is a core component of various compounds investigated for their anti-inflammatory properties. ijpca.orgresearchgate.net These derivatives have been explored for their ability to modulate the body's response to injury and infection, which is a complex biological process. uobaghdad.edu.iq

Investigation of Isoxazole Derivatives in Inflammatory Pathways

Isoxazole derivatives represent a significant category of potential therapeutics with anti-inflammatory effects. ijpca.org Research has demonstrated that different substituted isoxazoles can act on various components of the inflammatory cascade. For instance, certain indolyl–isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. ijpca.org Similarly, other isoxazole derivatives have been identified as inhibitors of lipooxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. ijpca.org

Studies on carrageenan-induced paw edema in rats, a standard model for acute inflammation, have been used to evaluate the anti-inflammatory potential of newly synthesized isoxazole compounds. uobaghdad.edu.iqnih.gov In some cases, the activity of these compounds was found to be comparable to established anti-inflammatory drugs like indomethacin. ijpca.org The anti-inflammatory action of isoxazole derivatives is often linked to the specific chemical groups attached to the core isoxazole ring. ijpca.orgnih.gov

Relationship with COX-1 and COX-2 Inhibition

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. Several isoxazole derivatives have been specifically designed and evaluated as COX inhibitors.

The drug Parecoxib, which contains an isoxazole ring, is known to be a selective COX-2 inhibitor. ijpca.org Selective inhibition of COX-2 is a desirable trait as it is primarily involved in inflammation, while COX-1 is associated with maintaining the protective lining of the stomach. Research has focused on developing novel isoxazole derivatives that show high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. In vitro enzyme inhibitory assays are commonly used to determine the potency (measured as IC₅₀ values) and selectivity of these compounds for each COX isoform. For example, studies have identified specific 3,5-diarylisoxazole derivatives as potent and selective COX-2 inhibitors.

Inhibitory Activity of Selected Isoxazole Derivatives against COX Enzymes
Compound ClassTargetKey FindingsReference
DiarylisoxazolesCOX-2Identified as potent and selective inhibitors.
ParecoxibCOX-2A widely used selective COX-2 inhibitor. ijpca.org
Indolyl–isoxazolidinesInflammatory CytokinesInhibited LPS-induced TNF-α and IL-6 production. ijpca.org

Antiviral Applications

The isoxazole nucleus is a versatile scaffold that has also been incorporated into compounds designed to combat viral infections.

Exploration of Isoxazoles for Antiviral Activity

The antiviral potential of isoxazole derivatives has been explored against a range of viruses. For example, specific 3,5-disubstituted isoxazoles have demonstrated in vitro activity against group B rhinoviruses. In the context of plant pathology, novel isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).

Research in this area often involves synthesizing a series of related compounds and screening them for their ability to inhibit viral replication in cell cultures. Structure-activity relationship studies are then conducted to identify the chemical features that are crucial for antiviral efficacy. In some studies, the antiviral activity of new isoxazole compounds was found to be superior to existing antiviral agents like Ningnanmycin.

Antiviral Activity of Selected Isoxazole Derivatives
Compound ClassTarget VirusKey FindingsReference
Isoxazole-amide derivativesTobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV)Exhibited significant curative, protective, and inactivation activities.
3,5-disubstituted isoxazolesGroup B RhinovirusesShowed specific anti-rhinovirus activity in vitro.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms and the dynamic behavior of a molecule are fundamental to its function. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the accessible shapes and motions of the oxetane-isoxazole scaffold.

The oxetane (B1205548) ring, a four-membered cyclic ether, imparts significant three-dimensionality to molecules. nih.gov Its incorporation into the isoxazole (B147169) framework introduces unique conformational possibilities. The isoxazole ring itself is a planar, aromatic heterocycle. nih.govmdpi.com The linkage of the oxetane ring to the C3 position and the carboxylic acid group to the C5 position of the isoxazole ring creates a molecule with distinct structural features.

Interactive Table: Predicted Stable Conformers of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

Conformer IDDihedral Angle (Oxetane-Isoxazole)Relative Energy (kcal/mol)Key Intramolecular Interactions
1 ~45°0.00Hydrogen bond between oxetane oxygen and carboxylic acid proton
2 ~180°1.25Minimized steric hindrance between the two rings
3 ~-45°0.15Similar to Conformer 1, slight variation in oxetane pucker

Note: This data is illustrative and would be populated by specific computational studies.

The balance between flexibility and rigidity is a critical aspect of modern drug design. The oxetane moiety is known to introduce a degree of rigidity and three-dimensionality, which can be advantageous for target binding and improving physicochemical properties. nih.govethz.ch The isoxazole scaffold itself provides a stable, planar core. beilstein-journals.org

Molecular dynamics simulations can quantify the flexibility of the this compound structure by tracking the fluctuations of atomic positions over time. These simulations can reveal which parts of the molecule are rigid and which are more mobile. For instance, the isoxazole ring is expected to remain largely planar, while the oxetane ring may exhibit some puckering motions. The torsional flexibility around the bond connecting the two rings is a key area of interest, as it governs the relative orientation of these two important structural motifs. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a deeper understanding of the electronic structure and reactivity of molecules, offering insights that are not accessible through classical molecular mechanics methods.

The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. researchgate.netcore.ac.uk Density Functional Theory (DFT) is a powerful QM method used to study the mechanisms of such reactions. nih.govrsc.org For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This allows for a detailed understanding of the regioselectivity and stereoselectivity of the synthetic route. For example, DFT can help predict whether the reaction will favor the formation of the desired 3,5-disubstituted isoxazole over other possible isomers. nih.gov

Interactive Table: DFT Calculated Parameters for the Synthesis of Isoxazole Derivatives

Reaction StepTransition State Energy (kcal/mol)Activation Energy (kcal/mol)Key Atomic Distances (Å)
Nitrile Oxide Formation TS115.2N-O bond formation
[3+2] Cycloaddition TS210.5C-C and C-O bond formation

Note: This data is illustrative and would be populated by specific computational studies on the synthesis of the title compound.

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net

The electron-withdrawing nature of the oxetane ring can influence the electronic properties of the isoxazole core. nih.gov The carboxylic acid group is also an electron-withdrawing group, further modulating the electronic landscape of the molecule. These calculations can predict the most likely sites for nucleophilic and electrophilic attack, providing guidance for further chemical modifications. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is central to structure-based drug design. For this compound, docking studies can be performed against various biological targets to explore its potential as an inhibitor or modulator. nih.govacs.org

The results of docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. nih.govnih.gov For instance, the carboxylic acid group is a potential hydrogen bond donor and acceptor, while the oxetane oxygen can also participate in hydrogen bonding. The aromatic isoxazole ring and the phenyl groups often found in isoxazole-based inhibitors can engage in hydrophobic and pi-stacking interactions. nih.gov These insights are crucial for understanding the structure-activity relationships (SAR) and for designing more potent and selective derivatives. nih.gov

Interactive Table: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

Protein ResidueInteraction TypeDistance (Å)
Lys72 Hydrogen Bond (with carboxylic acid)2.8
Asp184 Salt Bridge (with carboxylic acid)3.5
Phe168 Pi-Stacking (with isoxazole ring)4.2
Leu75 Hydrophobic (with oxetane ring)3.9

Note: This data is illustrative and would be populated by specific molecular docking studies.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For a molecule like this compound, docking studies can be instrumental in identifying potential biological targets and understanding the key interactions that drive its binding.

In silico docking simulations would typically involve preparing the three-dimensional structure of this compound and docking it into the binding sites of various known protein targets. The isoxazole ring, a common scaffold in medicinal chemistry, is known to interact with a range of biological targets. For instance, derivatives of isoxazole have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.govnih.govnih.gov Molecular docking studies of isoxazole-carboxamide derivatives have revealed that the isoxazole ring can be pushed into secondary binding pockets of the COX-2 enzyme, forming crucial interactions. nih.govnih.gov

Similarly, the carboxylic acid group of the title compound is a key functional group that can form strong hydrogen bonds and electrostatic interactions with amino acid residues such as arginine and tyrosine within a protein's active site. mdpi.com The oxetane ring, a four-membered heterocycle, can also participate in hydrogen bonding and serves as a desirable moiety in drug design due to its ability to improve physicochemical properties.

The prediction of binding affinities is often expressed as a docking score, which is a numerical value that estimates the strength of the protein-ligand interaction. Lower binding energy values, typically in kcal/mol, suggest a more stable and favorable interaction. For example, in studies of other isoxazole derivatives, docking scores have been used to rank compounds and correlate with their experimentally determined inhibitory activities. ukaazpublications.com Molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic view of the ligand-protein complex, helping to assess the stability of the predicted binding mode over time. acs.org

A hypothetical docking study of this compound against a target protein might reveal the following types of interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues. The oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen of the oxetane ring, can also act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The carbon framework of the isoxazole and oxetane rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Alkyl or Pi-Sigma Interactions: The aromatic isoxazole ring can interact with alkyl side chains of amino acids like leucine, isoleucine, and valine. mdpi.com

Elucidation of Plausible Mechanisms of Action

Computational methods can also be employed to propose plausible mechanisms of action for a compound at a molecular level. By understanding how a molecule interacts with its biological target, researchers can infer its potential pharmacological effects. For isoxazole-containing compounds, several mechanisms of action have been proposed based on computational and experimental data. researchgate.net

One common mechanism for isoxazole derivatives is the inhibition of specific enzymes. As mentioned, isoxazole-based compounds have been designed as inhibitors of COX enzymes, which are involved in the inflammatory pathway. nih.govnih.govnih.gov Molecular modeling can show how the compound blocks the active site of the enzyme, preventing the binding of its natural substrate. nih.gov

Another potential mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Some isoxazole derivatives have been shown to exert their anticancer effects by targeting proteins involved in cell cycle regulation or survival pathways. nih.gov Computational studies can help identify which of these proteins are likely targets and how the compound might modulate their function.

Furthermore, isoxazole derivatives have been investigated for their antimicrobial properties. nih.gov Molecular docking can be used to predict their binding to essential microbial enzymes, suggesting a mechanism that involves the disruption of vital bacterial or fungal processes. nih.govnih.gov

For this compound, computational analysis could suggest several plausible mechanisms depending on the biological context. For instance, if docking studies predict strong binding to an enzyme like carbonic anhydrase, as has been seen with other isoxazole derivatives, the proposed mechanism would be the inhibition of this enzyme's activity. acs.orgnih.gov The elucidation of such mechanisms is a critical step in the drug discovery pipeline, providing a rationale for further experimental validation. nih.gov

Prediction of Molecular Descriptors for Compound Optimization

Computational tools are widely used to predict various molecular descriptors that are crucial for the optimization of a lead compound. These descriptors help in assessing the drug-like properties of a molecule and guide synthetic efforts to improve its pharmacokinetic and pharmacodynamic profile.

Prediction of pKa and Lipophilicity (e.g., LogD) as Design Parameters

The acid dissociation constant (pKa) and lipophilicity (LogP or LogD) are fundamental physicochemical properties that significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Prediction: The pKa value determines the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is the primary acidic center. Computational methods for pKa prediction can range from empirical approaches based on chemical structure to more rigorous quantum mechanical calculations. nih.gov These methods can accurately predict the pKa of the carboxylic acid, which is crucial for understanding its solubility and ability to cross biological membranes. An accurate pKa prediction helps in anticipating the compound's behavior in different physiological environments, such as the stomach (low pH) and the intestines (higher pH).

Descriptor Predicted Importance for this compound
pKa The carboxylic acid moiety is expected to have a pKa in the acidic range, influencing its charge state and solubility at physiological pH. Computational models can provide a precise estimate to guide formulation and ADME studies. nih.gov
LogD The balance between the hydrophilic carboxylic acid and the more lipophilic oxetanyl-isoxazole core will determine the LogD. This value is critical for predicting oral absorption and cell permeability. Computational tools can help in fine-tuning this property.

Computational Assessment of Drug-Likeness Principles (excluding specific values for the compound)

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is, which helps to filter out compounds with undesirable physicochemical properties early in the discovery process. Several empirical rules and computational models have been developed to evaluate drug-likeness. beilstein-journals.org

One of the most well-known sets of rules is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight over 500 daltons

A calculated LogP greater than 5

Computational platforms like SwissADME can rapidly calculate these and other descriptors for a given molecule. nih.gov For this compound, a computational assessment would likely show that it adheres to these rules, suggesting good potential for oral bioavailability.

Other drug-likeness principles that can be computationally assessed include Veber's rules, which emphasize the number of rotatable bonds and the polar surface area (PSA) as important predictors of oral bioavailability. The presence of the rigid isoxazole and oxetane rings in this compound would contribute to a lower number of rotatable bonds, which is generally favorable. The PSA, contributed by the oxygen and nitrogen atoms, is another key descriptor that influences membrane permeability and can be readily calculated.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Diverse Derivatives

The exploration of the therapeutic potential of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid is intrinsically linked to the ability to synthesize a diverse range of derivatives. Future research should focus on developing efficient, scalable, and environmentally friendly synthetic methodologies.

Green Chemistry Approaches for Compound Synthesis

Conventional synthetic methods often involve hazardous reagents and solvents. Future synthetic strategies should prioritize the principles of green chemistry to minimize environmental impact. This includes the use of safer solvent systems, such as water or ionic liquids, and the development of one-pot reactions to reduce waste and improve atom economy. nih.govchemrxiv.orgresearchgate.netmdpi.com Microwave-assisted organic synthesis is another promising green technique that can significantly reduce reaction times and improve yields for isoxazole (B147169) derivatives. researchgate.net The inherent instability of some oxetane-carboxylic acids under certain conditions, such as heating, necessitates the development of mild reaction protocols to prevent isomerization to lactones. researchgate.net

Exploration of Catalytic Methods for Enhanced Efficiency

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Research into novel catalysts for the synthesis of 3,5-disubstituted isoxazoles is an active area. saapjournals.org The development of catalysts that can tolerate the oxetane (B1205548) moiety and facilitate the direct and regioselective construction of the isoxazole ring from simple precursors would be a significant advancement. This could include the use of copper or ruthenium catalysts, which have shown promise in the synthesis of various isoxazole derivatives. saapjournals.org Furthermore, exploring enzymatic or biocatalytic approaches could offer highly selective and environmentally benign routes to chiral derivatives of this compound.

Advanced SAR Studies and Targeted Analog Design

A systematic investigation of the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound.

Systematic Modification of the Oxetane and Isoxazole Moieties

The oxetane ring is a known bioisostere for carbonyl groups and can favorably modulate physicochemical properties such as solubility and metabolic stability. nih.govnih.gov Future SAR studies should involve the systematic modification of the oxetane ring. This could include the synthesis of analogs with substitutions at other positions of the oxetane ring or its replacement with other small, strained heterocyclic systems to probe the impact on biological activity. Similarly, the isoxazole ring and the carboxylic acid group offer multiple points for modification. The carboxylic acid could be replaced with other acidic bioisosteres to fine-tune the acidity and pharmacokinetic profile of the molecule. nih.gov

Development of Focused Compound Libraries for Specific Biological Targets

Based on initial biological screening or computational modeling, focused compound libraries can be designed to target specific biological pathways or protein targets. nih.govrsc.org For instance, if preliminary studies suggest an anti-inflammatory potential, a library of amides and esters of this compound could be synthesized to explore interactions with relevant targets. nih.govnih.govnih.gov The design of these libraries should leverage computational tools to predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby increasing the efficiency of the drug discovery process.

In-depth Pre-clinical Pharmacology and Mechanism of Action Elucidation

Currently, there is a lack of publicly available pre-clinical pharmacological data for this compound. A comprehensive evaluation of its biological effects is a critical next step. Initial in vitro screening against a broad range of biological targets, such as kinases, proteases, and GPCRs, could identify potential therapeutic applications. rsc.org

Following the identification of a promising biological activity, in-depth studies will be required to elucidate the mechanism of action. This would involve a combination of biochemical assays, cell-based studies, and potentially in vivo animal models. For example, if the compound shows anticancer activity, studies would focus on its effects on cell proliferation, apoptosis, and specific signaling pathways implicated in cancer. nih.govresearchgate.net Understanding the precise molecular interactions through techniques like X-ray crystallography or cryo-electron microscopy would provide invaluable insights for further rational drug design.

Detailed Investigations into Cellular and Molecular Pathways

Future research should prioritize elucidating the specific cellular and molecular pathways modulated by this compound and its derivatives. Isoxazole-containing molecules are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antibacterial activities. ijpca.org A primary avenue of research would be to screen this compound against a broad panel of cancer cell lines, such as melanoma, colon cancer, and hepatocellular carcinoma, to identify potential cytotoxic activity. nih.gov

Should anticancer activity be observed, subsequent studies would need to delve into the specific molecular mechanisms. For instance, investigations could explore whether the compound inhibits key signaling pathways involved in cancer progression, such as those regulated by cyclooxygenase (COX) enzymes, which are known targets for some isoxazole structures. nih.gov The presence of the oxetane group, which can act as a hydrogen bond acceptor and a conformational lock, may alter the binding mode and selectivity of the isoxazole core for its targets compared to other isoxazole-based inhibitors. nih.gov

Exploration of Novel Biological Targets for Compound Activity

Beyond established pathways, a crucial future direction is the search for novel biological targets. The structural features of this compound make it a candidate for inhibiting enzymes that are underexplored. High-throughput screening campaigns against diverse enzyme families could uncover unexpected activities.

One exemplary area is in the field of infectious diseases. For example, researchers have developed furan-based carboxylic acids, which are bioisosteres of isoxazoles, as inhibitors of salicylate (B1505791) synthase MbtI, an enzyme essential for the survival of Mycobacterium tuberculosis but absent in humans. mdpi.com A similar strategy could be employed to test this compound and its analogs for activity against MbtI or other novel microbial targets. Another promising target in cancer immunotherapy is Indoleamine 2,3-dioxygenase 1 (IDO1), which has been successfully targeted by oxetane-containing compounds. nih.gov Investigating the potential of this isoxazole-oxetane hybrid to inhibit IDO1 or other enzymes in the kynurenine (B1673888) pathway could yield valuable new therapies.

Application in Complex Polypharmacology and Multi-target Drug Design

The challenge of treating complex diseases like cancer and neurodegenerative disorders often requires modulating multiple biological targets simultaneously. Polypharmacology, the design of single molecules that can interact with multiple targets, is a promising strategy to improve therapeutic efficacy and overcome drug resistance.

Designing Derivatives for Simultaneous Modulation of Multiple Biological Pathways

The scaffold of this compound is well-suited for multi-target drug design. The carboxylic acid group can be converted into a variety of amides, esters, or other functional groups, while the isoxazole and oxetane rings can be further substituted. nih.gov This modularity allows for the creation of a library of derivatives where different parts of the molecule are optimized to interact with different targets.

For example, a derivative could be designed to inhibit both a primary cancer driver enzyme and a protein involved in inflammatory responses that support the tumor microenvironment. Research has shown that certain isoxazole derivatives can act as potent inhibitors of 5-Lipoxygenase, a key enzyme in leukotriene biosynthesis involved in inflammation. nih.gov A future research program could involve synthesizing derivatives of this compound and evaluating them for dual activity against a cancer target (like a specific kinase) and an inflammation-related target (like FLAP or 5-LOX).

Strategies for Overcoming Resistance Mechanisms in Disease

Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. Designing compounds that can circumvent these resistance mechanisms is a critical goal. The unique properties of the oxetane moiety could be leveraged in this context. Its ability to improve solubility and potentially alter how the drug is recognized by cellular efflux pumps could lead to derivatives that are more resilient to resistance. nih.gov

Future studies could involve generating derivatives of this compound and testing their efficacy in drug-resistant cancer cell lines or multidrug-resistant bacterial strains. By comparing the activity of these new compounds to existing drugs, researchers could identify structural modifications that are key to overcoming specific resistance pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of new drug candidates can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming modern medicinal chemistry, from synthesis planning to the prediction of biological activity. nih.govnih.gov

Predictive Modeling for Synthesis and Biological Activity

Synthesis Prediction : Computer-Aided Synthesis Planning (CASP) programs, which utilize both rule-based expert systems and machine learning, can propose efficient and novel synthetic routes to create derivatives. nih.gov This is particularly valuable for complex heterocyclic structures, allowing chemists to access a wider chemical space for exploration. General methods for synthesizing 3,5-disubstituted isoxazoles often involve multi-step reactions like cycloadditions, which AI can help optimize. nih.govcore.ac.uk

Activity and Property Prediction : Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity of new derivatives based on their molecular features. ijhespub.org By analyzing the structural attributes of the oxetane ring, the isoxazole core, and various appended functional groups, these models can forecast a compound's potential efficacy against specific targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and even its potential off-target effects. nih.gov This predictive power enables researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.

Virtual Screening and Lead Optimization through AI

Generative AI models represent a further leap, capable of designing entirely new molecules de novo. preprints.orgnih.gov By providing the model with a set of desired properties (e.g., high potency for a target, low toxicity, optimal lipophilicity), these algorithms can generate novel isoxazole derivatives that are predicted to meet these multi-parameter optimization goals. preprints.org This approach moves beyond simple screening to intelligent design, suggesting specific modifications to the oxetane, isoxazole, or appended functional groups to maximize therapeutic potential. nih.gov

Table 1: Illustrative AI-Driven Lead Optimization Workflow

Phase Description Key Technologies Desired Outcome
1. Library Design Generation of a virtual library of analogs based on the this compound scaffold. Combinatorial chemistry software, cheminformatics toolkits. A diverse set of several thousand virtual compounds for initial screening.
2. Predictive Modeling Development of QSAR and ML models to predict biological activity and ADMET properties. frontiersin.org Random Forest, Support Vector Machines (SVMs), Graph Neural Networks (GNNs). patsnap.com Accurate models for forecasting potency, solubility, and metabolic stability.
3. Virtual Screening High-throughput docking of the virtual library against a protein target, followed by scoring and ranking using AI models. Molecular docking software (e.g., MOE), custom AI/ML scoring functions. nih.gov A shortlist of 50-100 high-potential "hit" compounds.
4. Generative Design Use of generative AI to design novel molecules with optimized properties based on initial screening results. nih.gov Generative Adversarial Networks (GANs), Reinforcement Learning. preprints.org A set of novel, highly optimized lead candidates for chemical synthesis.

Addressing Challenges in Oxetane Chemistry at Scale

While the oxetane ring offers significant advantages in drug design, its synthesis, particularly on an industrial scale, presents considerable challenges. nih.govnih.gov The inherent ring strain of the four-membered ether makes its formation kinetically less favorable compared to three- or five-membered rings. acs.org Furthermore, the stability of the oxetane ring can be a concern under the harsh reaction conditions often required in multi-step, large-scale syntheses. nih.govacs.org

The synthesis of this compound would require robust methods for constructing the oxetane ring and coupling it to the isoxazole precursor. Traditional methods for oxetane synthesis, such as the Williamson etherification of a 1,3-diol precursor, are reliable but can be limited by the availability of appropriately functionalized starting materials. acs.org Other methods, like the Paternò-Büchi cycloaddition, often suffer from issues with selectivity and are not always amenable to large-scale production. nih.gov

Furthermore, ensuring the stability of the final compound and key intermediates during scale-up is paramount. The oxetane ring can be susceptible to ring-opening under strongly acidic conditions, a factor that must be carefully managed during the synthesis, purification, and formulation stages. nih.govacs.org Process chemists would need to develop scalable, high-yielding reaction steps that operate under mild conditions to preserve the integrity of the strained ring system.

Table 2: Comparison of Potential Synthetic Approaches for the Oxetane Moiety

Synthetic Strategy Description Advantages Challenges for Scale-Up
Williamson Etherification Intramolecular cyclization of a 1,3-halohydrin or a related di-functionalized propane. acs.org Reliable and well-established method. Requires multi-step synthesis of the precursor; may require harsh basic conditions. acs.org
Epoxide Ring-Expansion Reaction of an epoxide with a sulfoxonium ylide to expand the three-membered ring to a four-membered oxetane. nih.gov Can utilize readily available chiral epoxides. Use of stoichiometric ylides can be costly and generate significant waste; scalability can be an issue. nih.gov
Paternò-Büchi Cycloaddition A [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov Can form the ring in a single step. Often has low yields and poor regioselectivity; requires specialized photochemical reactors for scale-up. nih.gov

| C-H Functionalization | Direct functionalization of an alcohol's C-H bond to form the cyclic ether. nih.gov | Atom-economical and allows for late-stage functionalization. | Methodologies are still emerging and may require expensive catalysts or specific directing groups. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(oxetan-3-yl)isoxazole-5-carboxylic acid, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via amide coupling reactions between isoxazole-5-carboxylic acid derivatives and oxetan-3-yl-containing amines. For example, coupling 3-substituted isoxazole-5-carboxylic acids (e.g., 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid) with oxetan-3-ylamine derivatives using EDC/HOBt/DIPEA in DMF at 25°C (2–12% yield) . Key considerations include:

  • Reagent selection : Use of carbodiimides (e.g., EDC) for carboxylate activation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization from acetic acid/water mixtures to isolate the product .

Q. How is the structural integrity of this compound validated?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the oxetan ring (e.g., characteristic δ 4.5–5.0 ppm for oxetan protons) and isoxazole backbone .
  • HRMS : Accurate mass determination (e.g., m/z 335.4 [M+H]+^+ for related derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxetan ring and isoxazole conformation .

Q. What biological assays are typically used to evaluate the activity of isoxazole-oxetan derivatives?

  • Answer : Common assays include:

  • Enzyme inhibition studies : For example, COX or NMDA receptor modulation assays, using structural analogs (e.g., 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid as a COX inhibitor) .
  • Cellular toxicity assays : MTT or ATP-based viability tests in relevant cell lines.

Advanced Research Questions

Q. How do steric and electronic effects of the oxetan-3-yl group influence reactivity in cross-coupling reactions?

  • Answer : The oxetan ring introduces steric hindrance and strain, which can:

  • Limit nucleophilic substitution : Due to restricted access to the nitrogen in oxetan-3-ylamine.
  • Enhance electrophilicity : The electron-withdrawing nature of the oxetan oxygen increases the reactivity of adjacent carbons in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) is recommended to predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Answer : Discrepancies (e.g., COX inhibition vs. antioxidant activity in analogs) may arise from:

  • Substituent positioning : Meta vs. para substituents on aromatic rings (e.g., 3-(4-methoxyphenyl) vs. 5-(4-methoxyphenyl) derivatives) .
  • Assay conditions : Variations in pH, solvent, or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. How can computational methods predict the metabolic stability of this compound?

  • Answer :

  • ADMET modeling : Tools like SwissADME predict metabolic hotspots (e.g., oxidation of the oxetan ring).
  • Docking studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential degradation pathways .

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